3-Bromo-N-cyclopropyl-2-fluorobenzamide
Description
3-Bromo-N-cyclopropyl-2-fluorobenzamide is a halogenated aromatic amide that has garnered attention in the field of synthetic chemistry. Its distinct molecular architecture, featuring a combination of reactive and modifiable sites, positions it as a valuable component in the construction of more complex chemical entities. This article explores the role of this compound within advanced organic synthesis, its importance as an intermediate for building compound libraries, and the scope of research investigations into its applications.
| Compound Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1049729-96-5 |
| Molecular Formula | C₁₀H₉BrFNO |
| Molecular Weight | 258.09 g/mol sigmaaldrich.com |
| InChI Key | XAOVBPGILYACPO-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVBPGILYACPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680260 | |
| Record name | 3-Bromo-N-cyclopropyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049729-96-5 | |
| Record name | 3-Bromo-N-cyclopropyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-Bromo-N-cyclopropyl-2-fluorobenzamide
The primary and most established route for the synthesis of this compound involves a two-step process: the preparation of the acid chloride precursor followed by its amidation with cyclopropylamine (B47189).
Precursor Identification and Derivatization Strategies
The key precursor for the synthesis of this compound is 3-bromo-2-fluorobenzoic acid . This starting material can be synthesized from 2-fluorobromobenzene through ortho-lithiation using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide. The strong electron-withdrawing effects of both the bromine and fluorine atoms facilitate this directed metalation.
Once 3-bromo-2-fluorobenzoic acid is obtained, it is typically converted to its more reactive acid chloride derivative, 3-bromo-2-fluorobenzoyl chloride . This activation is a standard procedure in amide bond formation and is crucial for the subsequent reaction with the amine.
A common method for this conversion involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. For instance, reacting 3-bromo-5-nitrobenzoic acid with thionyl chloride provides a convenient route to the corresponding benzoyl chloride, a reaction that can often be performed under solvent-free conditions. researchgate.net A patent for the preparation of a related compound, 2-fluoro-3-bromo-benzylamine, also describes the formation of 3-bromo-2-fluorobenzoyl chloride from the corresponding carboxylic acid as a key intermediate step. google.com
Reaction Conditions and Catalytic Systems in Benzamide (B126) Formation
The formation of the amide bond in this compound is achieved by the reaction of 3-bromo-2-fluorobenzoyl chloride with cyclopropylamine . This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being frequently employed. A patent describing the synthesis of 3-bromo-N-cyclohexylbenzamide, an analogous compound, utilizes triethylamine in dichloromethane at room temperature. mdpi.com
While direct acylation with the acid chloride is a robust method, other modern coupling reagents can also be employed to facilitate the amide bond formation directly from the carboxylic acid, bypassing the need for the acid chloride intermediate. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.
| Coupling Reagent Class | Specific Examples | General Conditions |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Often used with additives like HOBt to suppress side reactions. |
| Phosphonium Salts | BOP, PyBOP | Effective for sterically hindered amines and acids. |
| Aminium/Uronium Salts | HATU, HBTU | Known for rapid reaction times and high yields. |
Novel Approaches and Methodological Advancements in its Synthesis
Research into more efficient and sustainable synthetic methods has led to the exploration of alternative strategies for the preparation of this compound and related compounds.
Exploration of Alternative Halogenation Procedures
While the synthesis of the 3-bromo-2-fluorobenzoic acid precursor is well-established, alternative methods for introducing the bromine atom are of interest. Direct C-H bromination of a pre-formed N-cyclopropyl-2-fluorobenzamide could offer a more atom-economical route. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. For example, the ortho-bromination of substituted benzaldoximes can be achieved using a palladium catalyst, where the oxime acts as a directing group. Such a strategy could potentially be adapted for the selective bromination of N-cyclopropyl-2-fluorobenzamide at the 3-position.
Furthermore, photochemical bromination presents another alternative. Free radical photochemical pathways can achieve high regioselectivity in the bromination of certain aromatic systems. researchgate.net The development of such a method for the 2-fluorobenzamide (B1203369) core could provide a metal-free alternative to traditional methods.
Investigation of Cyclopropylamine Coupling Reactions
Modern cross-coupling reactions offer advanced alternatives for the formation of the C-N bond between the benzoyl group and the cyclopropylamine moiety. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and has been widely applied to the synthesis of aryl amines. This reaction could potentially be used to couple an appropriately activated 3-bromo-2-fluorobenzoyl derivative directly with cyclopropylamine.
Copper-catalyzed coupling reactions, such as the Ullmann condensation, also provide a viable route for N-arylation. Recent advancements in Ullmann-type reactions have expanded their scope and applicability, often employing ligands to facilitate the coupling under milder conditions. A copper-catalyzed N-cyclopropylation of 3-bromo-2-fluorobenzamide, if developed, would represent a significant methodological advancement.
Derivative Synthesis and Structural Modifications of the Benzamide Core
The presence of a bromine atom on the benzamide core of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for extensive structural diversification.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a highly versatile method for forming carbon-carbon bonds. The bromine atom at the 3-position can be readily replaced with a wide range of aryl, heteroaryl, or alkyl groups by reacting this compound with the corresponding boronic acid or boronate ester. This allows for the synthesis of a diverse library of derivatives with modified electronic and steric properties. The reaction is compatible with a wide range of functional groups and is a cornerstone of modern medicinal chemistry. mdpi.comresearchgate.net
The Sonogashira coupling reaction provides a powerful method for the introduction of alkyne moieties. researchgate.net By reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, a variety of alkynyl-substituted derivatives can be prepared. These products can serve as versatile intermediates for further transformations.
The Heck reaction allows for the formation of carbon-carbon bonds between the aryl bromide and an alkene. bldpharm.com This reaction can be used to introduce vinyl groups at the 3-position of the benzamide core, which can then be further functionalized.
Beyond palladium-catalyzed reactions, the bromine atom can also participate in other transformations. For instance, it can be a site for nucleophilic aromatic substitution under certain conditions, although this is generally less facile on electron-rich aromatic rings unless activated by strong electron-withdrawing groups.
The following table summarizes some of the potential cross-coupling reactions for the derivatization of the benzamide core:
| Reaction Name | Coupling Partner | Bond Formed | Potential Products |
| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C (Aryl/Alkyl) | Biaryl or alkyl-substituted benzamides |
| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Alkynyl-substituted benzamides |
| Heck Reaction | Alkenes | C-C (Vinyl) | Vinyl-substituted benzamides |
| Buchwald-Hartwig Amination | Amines | C-N | Diaminobenzamide derivatives |
| Stille Coupling | Organostannanes | C-C (Aryl/Alkyl/Vinyl) | Various carbon-substituted benzamides |
| Hiyama Coupling | Organosilanes | C-C (Aryl/Alkyl/Vinyl) | Various carbon-substituted benzamides |
These synthetic and derivatization strategies highlight the importance of this compound as a key building block in the synthesis of a wide array of complex organic molecules with potential applications in various fields of chemical research.
Regioselective Functionalization Strategies
The structure of this compound offers multiple sites for regioselective functionalization, primarily targeting the carbon-bromine bond on the phenyl ring. The bromine atom serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the 3-position by reacting this compound with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-amino-N-cyclopropyl-2-fluorobenzamide derivatives by coupling with a variety of amines. Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes, can be employed to introduce carbon-carbon triple bonds.
The regioselectivity of these reactions is generally high, with the reactivity of the carbon-bromine bond being significantly greater than that of the carbon-fluorine bond or the C-H bonds on the aromatic ring under typical palladium-catalyzed conditions.
Systematic Structural Variations on the Phenyl and Cyclopropyl (B3062369) Moieties
Systematic structural variations of this compound are crucial for exploring structure-activity relationships in medicinal chemistry and materials science.
Phenyl Moiety Modifications:
As discussed in the previous section, the bromine atom at the 3-position is the primary site for modification. A diverse range of substituents can be introduced via palladium-catalyzed cross-coupling reactions, leading to a library of analogues with varying electronic and steric properties.
| Reaction Type | Reagent | Introduced Group |
| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group |
| Buchwald-Hartwig Amination | Amine | Amino group |
| Sonogashira Coupling | Terminal alkyne | Alkynyl group |
| Heck Coupling | Alkene | Alkenyl group |
| Stille Coupling | Organostannane | Various organic groups |
Cyclopropyl Moiety Modifications:
The N-cyclopropyl group is generally more robust and less amenable to direct functionalization compared to the brominated phenyl ring. However, modifications can be achieved through multi-step synthetic sequences. One approach involves the synthesis of substituted cyclopropylamines, which can then be coupled with 3-bromo-2-fluorobenzoic acid to generate analogues with functionalized cyclopropyl rings. The cyclopropyl group is a known bioisostere for other functionalities and its presence can influence the conformational properties and metabolic stability of the molecule. iris-biotech.de Ring-opening reactions of the N-cyclopropyl amide moiety under specific conditions, for instance with Lewis acids, can lead to the formation of other heterocyclic systems, providing another avenue for structural diversification. researchgate.net
Scale-Up Synthesis Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to larger quantities for extensive research applications presents several challenges and considerations.
Key Considerations for Scale-Up:
Reagent Selection and Cost: The choice of reagents for both the synthesis of the 3-bromo-2-fluorobenzoic acid precursor and the subsequent amide coupling becomes critical. Cost-effective and readily available starting materials are preferred. For the amidation step, while modern coupling reagents are efficient, their cost and the generation of stoichiometric byproducts can be problematic on a larger scale. Classical methods like the conversion to an acyl chloride might be more economical, but often require more stringent reaction control.
Process Safety and Hazard Analysis: A thorough hazard analysis of all reaction steps is essential. The use of pyrophoric reagents like n-butyllithium for the initial lithiation requires careful handling and temperature control. The evolution of gases, such as sulfur dioxide and hydrogen chloride when using thionyl chloride, must be managed with appropriate scrubbing systems.
Reaction Conditions and Optimization: Reaction parameters such as temperature, concentration, and reaction time need to be optimized to ensure high yield, purity, and reproducibility. Heat transfer can become a significant issue in large reactors, and exothermic reactions must be carefully controlled.
Work-up and Purification: The purification method must be scalable and efficient. Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and can provide a high-purity product. The choice of solvent for extraction and crystallization is critical and should consider factors such as safety, environmental impact, and ease of recovery.
Waste Management: The generation of waste, particularly from stoichiometric byproducts of coupling reagents and solvents, needs to be minimized. Developing a process with high atom economy and utilizing recyclable solvents are key aspects of a green and sustainable scale-up synthesis.
A case study on the scale-up of a complex substituted benzamide synthesis highlighted the importance of moving from chromatographic purification to crystallization and optimizing reaction conditions to control impurities. researchgate.net
Structure Activity Relationship Sar and Mechanistic Studies
Correlation of Structural Features with Modulatory Activities
The biological profile of 3-Bromo-N-cyclopropyl-2-fluorobenzamide is a composite of the contributions from each of its functional groups. The interplay between the bromo and fluoro substituents on the benzamide (B126) core, combined with the N-cyclopropyl group, creates a specific conformation and electronic distribution that influences its binding affinity and efficacy.
The presence and positioning of halogen atoms on the benzamide ring are pivotal for molecular recognition. The ortho-fluoro and meta-bromo substitutions in this compound have distinct effects on its physicochemical properties and, consequently, its biological interactions.
The fluorine atom at the ortho position can influence the conformation of the amide bond through steric and electronic effects. This positioning can also lead to intramolecular hydrogen bonding, which may rigidify the molecule's structure, a factor that can be advantageous for fitting into a specific binding pocket. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets. cambridgemedchemconsulting.com
Illustrative SAR data from analogous benzamide series often show that the nature and position of halogen substituents can dramatically alter biological activity. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1, substitutions on the benzamide ring were found to be critical for potency. researchgate.net
Table 1: Illustrative Impact of Halogen Substitution on Receptor Affinity in a Hypothetical Benzamide Series
| Compound Analogue | Substitution Pattern | Receptor Affinity (Ki, nM) |
|---|---|---|
| Analogue A | Unsubstituted | 500 |
| Analogue B | 2-Fluoro | 250 |
| Analogue C | 3-Bromo | 150 |
Note: This table is for illustrative purposes to demonstrate SAR trends and is not based on experimental data for this compound.
The N-cyclopropyl group is a key structural feature that imparts conformational rigidity and can enhance binding affinity to target proteins. The three-membered ring of the cyclopropyl (B3062369) group restricts the rotational freedom of the amide bond, which can pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding. This conformational constraint can lead to higher potency and selectivity. researchgate.netfigshare.com
From a metabolic standpoint, the cyclopropyl group is generally more stable than larger alkyl groups, which can lead to an improved pharmacokinetic profile. In various classes of therapeutic agents, the introduction of a cyclopropyl moiety has been shown to be a successful strategy for improving efficacy. For example, in a series of glycine transporter-1 inhibitors, the presence of a cyclopropyl group was found to be beneficial for activity. researchgate.net
The amide bond in this compound serves as a crucial linker and participates in hydrogen bonding interactions with target receptors. Modifications to this linkage, such as altering its geometry or replacing it with bioisosteres, would be expected to have a profound impact on biological activity.
Bioisosteric replacement of the amide bond with groups like 1,2,3-triazoles, oxadiazoles, or fluoroalkenes can alter the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability. nih.gov Such modifications are a common strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. The planarity and hydrogen bonding capabilities of the amide group are often essential for maintaining the interactions necessary for biological effect. nih.gov
Investigation of Molecular Targets and Binding Mechanisms
While specific molecular targets for this compound are not extensively documented in publicly available literature, its structural features suggest potential interactions with various enzymes and receptors.
Based on the benzamide scaffold, this compound could potentially interact with a range of biological targets. Substituted benzamides are known to act as inhibitors of enzymes such as DNA gyrase and alkaline phosphatase. cambridgemedchemconsulting.com They have also been investigated as antagonists for various G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
Molecular docking studies on structurally related brominated benzamides have suggested that the bromine atom can play a key role in ligand-protein interactions, potentially forming halogen bonds with protein residues. jst.go.jpnih.gov The combination of the halogen atoms and the cyclopropyl group in this compound could lead to a unique binding mode within a target's active site, contributing to its potency and selectivity. For example, docking studies with brominated methoxyphenylbenzamide isomers have shown that the bromine atom can interact with protein residues through both σ-hole and π-hole interactions. jst.go.jpnih.gov
Table 2: Predicted Binding Affinities of Hypothetical Benzamide Analogs to a Target Protein
| Compound Analogue | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Analogue A (Unsubstituted) | Ser190, Phe280 | -6.5 |
| Analogue B (2-Fluoro) | Ser190, Phe280, Tyr320 | -7.2 |
| Analogue C (3-Bromo) | Ser190, Phe280, Ala350 (halogen bond) | -8.1 |
Note: This table is based on hypothetical molecular docking predictions to illustrate potential binding interactions and is not experimental data for this compound.
The potential modulation of signaling pathways by this compound would be a direct consequence of its interaction with specific enzyme or receptor targets. If it were to act as a receptor antagonist, for instance, it could block the downstream signaling cascade initiated by the endogenous ligand.
Given that substituted benzamides have been explored as modulators of various signaling pathways, it is plausible that this compound could influence pathways involved in cellular processes such as inflammation, neurotransmission, or cell proliferation. For example, N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide is a known inhibitor of p38α MAP kinase, an enzyme involved in inflammatory responses. The modulation of such pathways is a key mechanism through which therapeutic effects are achieved.
Comparative Analysis with Related Active Scaffolds
A significant point of comparison for the N-cyclopropyl benzamide scaffold is the replacement of the amide linkage with an amine, and the incorporation of the benzamide into a more rigid tricyclic system. Research into tricyclic NBTIs has provided valuable insights into how these changes affect antibacterial activity and enzyme inhibition.
A study comparing a tricyclic amide-linked pyridooxazinone (Compound 1a ) with its amine-linked counterpart (Compound 2a ) offers a direct look at the influence of the linker on the compound's efficacy. The amide 1a demonstrated superior potency against a fluoroquinolone-resistant strain of Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.125 µg/mL. nih.gov This was slightly more potent than the clinical candidate gepotidacin (B1671446) and twofold more potent than its amine analog 2a , which had an MIC of 0.25 µg/mL against the same strain. nih.gov
Furthermore, the amide-linked scaffold of 1a exhibited promising activity against Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli, with an MIC of 2 µg/mL for both. nih.gov The activity against A. baumannii was comparable to that of ciprofloxacin. nih.gov
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (MRSA, FQ-R) | A. baumannii | E. coli |
|---|---|---|---|
| Amide 1a | 0.125 | 2 | 2 |
| Amine 2a | 0.25 | >16 | 16 |
| Gepotidacin | 0.25 | 2 | 1 |
| Ciprofloxacin | 16 | 2 | 0.015 |
Data sourced from a study on tricyclic NBTIs. nih.gov
In terms of enzyme inhibition, the amide 1a was a more potent inhibitor of both S. aureus DNA gyrase and topoisomerase IV (TopoIV) compared to the amine 2a . The IC₅₀ value of 1a for DNA gyrase was 150 nM, making it tenfold more potent than 2a . nih.gov Against TopoIV, 1a had an IC₅₀ of 653 nM, showing a twofold increase in potency over 2a . nih.gov Notably, the potency of 1a against DNA gyrase was equivalent to that of gepotidacin. nih.gov
Table 2: Comparative Enzyme Inhibition (IC₅₀ in nM)
| Compound | S. aureus DNA Gyrase | S. aureus TopoIV |
|---|---|---|
| Amide 1a | 150 | 653 |
| Amine 2a | 1500 | 1200 |
| Gepotidacin | 150 | 2500 |
| Ciprofloxacin | 1200 | 2500 |
Data sourced from a study on tricyclic NBTIs. nih.gov
These findings highlight the critical role of the amide group in this class of inhibitors. The replacement of a weakly basic secondary amine with a non-basic, more rigid amide linkage in the tricyclic scaffold of 1a contributes to its enhanced antibacterial and enzyme-inhibiting activities. nih.gov This structural modification likely improves the binding affinity of the compound to the enzyme-DNA complex.
While This compound itself represents a simpler monocyclic benzamide scaffold, the insights gained from the comparative analysis of more complex, related structures like the tricyclic amides and amines are invaluable. The data strongly suggests that the N-substituted benzamide moiety is a crucial component for potent inhibition of bacterial topoisomerases. The specific substitutions on the phenyl ring, such as the 3-bromo and 2-fluoro groups, along with the N-cyclopropyl group, are designed to optimize interactions within the target enzyme's binding pocket. The superior performance of the amide linkage in related scaffolds underscores its importance for the activity of compounds like This compound .
Computational Chemistry and Molecular Modeling Applications
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are instrumental in predicting how a small molecule like 3-Bromo-N-cyclopropyl-2-fluorobenzamide might interact with biological macromolecules. These predictions are crucial for identifying potential therapeutic targets and understanding the molecular basis of the compound's activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. mdpi.com This method is used to forecast the binding mode and affinity of this compound with various biological targets. The process involves preparing the 3D structure of the ligand and the target protein, followed by a systematic search of the ligand's conformational, translational, and rotational space within the protein's active site. mdpi.com Scoring functions are then used to estimate the binding affinity, often expressed as a docking score.
Studies on analogous benzamide (B126) derivatives have shown their potential to inhibit enzymes such as acetylcholinesterase (AChE), β-secretase (BACE1), and glucokinase. nih.govmdpi.com Consequently, these or structurally related enzymes would be logical targets for docking simulations with this compound. The results of such simulations can rank-order the potential efficacy of the compound against different receptors, prioritizing experimental validation. nih.gov
| Biological Target (Protein) | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 4EY7 | -8.9 | Neurodegenerative Diseases |
| Glucokinase (GK) | 3A0I | -9.5 | Diabetes Mellitus |
| Topoisomerase IIα | 5GWK | -7.8 | Oncology |
| β-secretase (BACE1) | 2ZHV | -8.2 | Neurodegenerative Diseases |
Following a docking simulation, a detailed analysis of the interactions between the ligand and the protein's active site residues is performed. This analysis provides critical information about the specific forces driving the binding event. For this compound, these interactions would involve various functional groups:
Hydrogen Bonds: The amide group (-C(=O)NH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), likely forming key interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) in a receptor's binding site. researchgate.net
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from amino acid backbones or side chains.
Hydrophobic Interactions: The cyclopropyl (B3062369) ring and the fluorinated benzene (B151609) ring are lipophilic and are expected to form favorable hydrophobic and van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, and Valine. scilit.com
Fluorine Interactions: The fluorine atom, while a weak hydrogen bond acceptor, plays a significant role in modulating the electronic properties of the benzene ring and can engage in specific, favorable contacts with protein atoms. nih.gov
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Ser |
| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Gln |
| Benzene Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp |
| Cyclopropyl Group | Hydrophobic / van der Waals | Val, Leu, Ile, Ala |
| Bromine Atom | Halogen Bond / Hydrophobic | Gly, Leu, Backbone Carbonyls |
| Fluorine Atom | Weak H-Bond / Dipolar | Thr, Ser, Asn |
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.govmdpi.com These calculations are essential for understanding the intrinsic properties of this compound, such as its geometry, stability, and chemical reactivity.
A molecule's three-dimensional shape (conformation) is critical to its biological activity. Conformational analysis of this compound using DFT involves calculating the molecule's energy as key rotatable bonds are systematically rotated. worktribe.comresearchgate.net This process identifies the most stable, low-energy conformers. For this molecule, key rotations include the bond between the benzene ring and the carbonyl group, and the bond between the amide nitrogen and the cyclopropyl ring. Studies on similar N-cyclopropyl amides have revealed unique conformational preferences, such as a significant population of the E-rotamer (cis) around the amide bond, which is rare in other secondary amides. nih.gov Energy minimization calculations refine the geometry of these conformers to find the most stable structure, which is then used for subsequent docking and QSAR studies. researchgate.net
DFT calculations are used to determine a variety of electronic structure descriptors that help predict the molecule's reactivity and interaction potential. nih.gov The distribution of electrons in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net
An electrostatic potential (ESP) map can also be generated, which visualizes the charge distribution across the molecule. The ESP map identifies electron-rich (nucleophilic) regions, such as the carbonyl oxygen and the halogen atoms, and electron-deficient (electrophilic) regions, which are potential sites for metabolic reactions or specific interactions with a receptor. nih.gov
| Descriptor | Typical Value | Interpretation |
|---|---|---|
| Energy of HOMO | -6.8 eV | Indicates electron-donating ability. |
| Energy of LUMO | -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | 3.5 Debye | Measures overall molecular polarity, influencing solubility and binding. |
| Mulliken Atomic Charges | Varies per atom | Provides charge distribution, identifying atoms prone to electrostatic interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govrsc.org A QSAR model for a series of benzamide analogs, including this compound, would be developed to predict the activity of new, unsynthesized compounds and to understand which molecular properties are key for activity. researchgate.netnih.gov
The process involves several steps:
Data Set Collection: A series of structurally related benzamide compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment, atomic charges from DFT), or structural (e.g., topological indices). fiveable.me
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). archivepp.com
Model Validation: The model's predictive power is rigorously tested using statistical metrics and external test sets of compounds not used in the model's creation. nih.gov
A well-validated QSAR model can be a powerful tool, providing a quantitative basis for the effects of substituents (like the bromo, fluoro, and cyclopropyl groups) on the activity of the benzamide scaffold. This guides medicinal chemists in designing new derivatives with potentially improved potency. tandfonline.com
Development of Predictive Models for Biological Activities
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial in computational chemistry for forecasting the biological activity of compounds. While specific QSAR models developed exclusively for this compound are not documented in publicly available research, the principles of QSAR can be applied to understand how its structural attributes may influence its activity.
A hypothetical QSAR study on a series of analogs of this compound would involve correlating variations in physicochemical properties with changes in biological response. Key molecular descriptors that would be analyzed include:
Electronic Properties: The electron-withdrawing effects of the bromine and fluorine atoms on the benzamide ring significantly influence the molecule's electrostatic potential and its ability to engage in specific interactions with biological targets.
Steric Properties: The size and shape of the cyclopropyl group and the bromine atom are critical for determining the compound's fit within a receptor's binding pocket.
By systematically modifying the structure of this compound and quantifying these descriptors, a predictive model could be established. The general form of a QSAR equation is:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The following table illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.
| Descriptor Type | Specific Descriptor Examples | Potential Influence on Biological Activity |
| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Modulation of binding affinity through electrostatic and hydrogen bonding interactions. |
| Steric | Molar refractivity (MR), Taft steric parameter (Es), van der Waals volume | Dictating the complementarity of the ligand with the receptor binding site. |
| Hydrophobic | LogP (partition coefficient), Hydrophobic surface area | Affecting membrane permeability and hydrophobic interactions within the binding pocket. |
| Topological | Connectivity indices, Shape indices | Describing the overall size, shape, and branching of the molecule. |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a molecule like this compound, a pharmacophore model would be developed based on its structure and the presumed interactions with a biological target.
The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group and the fluorine atom.
Hydrogen Bond Donors: The nitrogen atom of the amide group.
Aromatic/Hydrophobic Regions: The substituted benzene ring and the cyclopropyl group.
Halogen Bond Donors: The bromine atom, which can engage in halogen bonding, a specific type of non-covalent interaction.
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries for molecules with similar pharmacophoric features, potentially identifying novel active compounds.
Furthermore, this model is instrumental in lead optimization. Starting with this compound as a lead compound, medicinal chemists can use the pharmacophore model to guide structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.
Lead optimization strategies based on the structure of this compound could involve:
Substitution on the Phenyl Ring: Replacing the bromine or fluorine atoms with other substituents to probe the effects on electronic and steric properties and to explore additional binding interactions.
Modification of the Cyclopropyl Group: Replacing the cyclopropyl ring with other small alkyl or cyclic groups to optimize hydrophobic and steric interactions.
Alteration of the Amide Linker: Introducing conformational constraints or modifying the linker to improve binding affinity and metabolic stability.
The following table outlines potential lead optimization strategies for this compound and their expected outcomes.
| Structural Modification | Rationale | Desired Outcome |
| Replacement of Bromine with Chlorine or Methyl group | To investigate the role of halogen bonding and steric bulk at the 3-position. | Improved binding affinity or selectivity. |
| Isosteric replacement of the Phenyl ring with a Heterocycle | To alter solubility, metabolic stability, and introduce new interaction points. | Enhanced ADME properties and potency. |
| Substitution of the Cyclopropyl group with larger or smaller cycloalkyl rings | To probe the size and nature of the hydrophobic pocket in the target protein. | Optimization of van der Waals interactions and increased potency. |
| Introduction of substituents on the Cyclopropyl ring | To add new functional groups for potential new interactions with the target. | Increased binding affinity and exploration of new chemical space. |
Research Applications in Biological and Agrochemical Sciences
Exploration as a Scaffold in Medicinal Chemistry Research
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known for its role in a multitude of pharmacologically active compounds. The specific substitutions of bromine, fluorine, and a cyclopropyl (B3062369) group in 3-Bromo-N-cyclopropyl-2-fluorobenzamide suggest its potential as a scaffold for developing new therapeutic agents.
Antimicrobial and Anticancer Research Potential
While direct studies on the antimicrobial and anticancer properties of this compound are not extensively documented in peer-reviewed literature, the core components of the molecule are of interest in these fields. Research into amide derivatives containing a cyclopropane (B1198618) ring has shown that such compounds can exhibit antibacterial and antifungal activities. The presence of halogen atoms like bromine and fluorine on an aromatic ring is a common strategy in medicinal chemistry to enhance the biological activity of compounds. For instance, various fluorinated heterocycles have been investigated for their promising anticancer and antimicrobial effects.
Investigation in Neuropharmacological Research (e.g., BTK inhibition, D2, 5-HT1A, 5-HT2A receptor properties)
BTK Inhibition: The cyclopropyl amide group has been investigated as an isostere for other chemical groups in the design of Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the treatment of autoimmune diseases and certain cancers.
Dopamine (B1211576) and Serotonin (B10506) Receptors: The broader class of benzamide derivatives has been extensively studied for activity at dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are crucial targets for antipsychotic and antidepressant medications. The specific electronic and steric properties imparted by the bromo, fluoro, and cyclopropyl substituents could theoretically modulate binding to these receptors.
Development as a Precursor in Agrochemical Research
Benzamide derivatives are a well-established class of compounds in the agrochemical industry, serving as key components in a range of pesticides. This compound's structure suggests its potential utility as an intermediate in the synthesis of novel crop protection agents.
Insecticidal Activity Studies and Target Pests
The N-cyclopropyl benzamide structure is found in certain classes of insecticides. While specific insecticidal activity studies for this compound are not detailed in the available literature, compounds with similar structural features have been shown to be effective against a variety of insect pests. The mode of action for such compounds can vary, but they often target the nervous system or developmental processes in insects.
Fungicidal Efficacy Investigations
Similarly, in the realm of fungicides, benzamide and anilide-type structures are known to be effective against various plant pathogenic fungi. The halogenated phenyl ring in this compound is a feature present in some commercial fungicides, suggesting that derivatives of this compound could potentially exhibit fungicidal properties. Amide derivatives containing cyclopropane have also been evaluated for their antifungal activity against pathogens like Candida albicans.
Role as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. There is currently no widely available scientific literature that describes the use of this compound as a chemical probe. Its utility in this area would depend on it having high potency and selectivity for a specific biological target, which has not yet been publicly reported.
Advanced Spectroscopic and Crystallographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the molecular framework by probing the magnetic environments of atomic nuclei like ¹H, ¹³C, and ¹⁹F.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a comprehensive map of the hydrogen and carbon atoms within the 3-Bromo-N-cyclopropyl-2-fluorobenzamide molecule.
In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) ring typically appear as distinct multiplets in the upfield region. The aromatic protons on the substituted benzene (B151609) ring resonate further downfield, with their chemical shifts and splitting patterns influenced by the electronic effects of the bromine, fluorine, and amide substituents. The amide proton (N-H) usually appears as a broad singlet.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The cyclopropyl carbons are found in the upfield region, while the aromatic carbons appear between approximately 110 and 160 ppm. The carbon atom directly bonded to the fluorine atom exhibits a characteristic large one-bond coupling constant (¹JCF). The carbonyl carbon of the amide group is typically observed at the lowest field, often around 160-165 ppm. rsc.orgresearchgate.net
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Cyclopropyl-CH | ~2.8–2.9 (m) | ~23 |
| Cyclopropyl-CH₂ | ~0.6–0.9 (m) | ~7 |
| Aromatic-CHs | ~7.1–7.8 (m) | ~125–135 |
| Amide-NH | ~8.2 (br s) | - |
| Carbonyl (C=O) | - | ~162 |
| Aromatic C-F | - | ~158 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-Br | - | ~115 |
| Aromatic C-CONH | - | ~122 |
Note: Values are estimates based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. m = multiplet, br s = broad singlet, d = doublet.
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterization. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org The chemical shift of the fluorine atom is highly dependent on its electronic surroundings, and its spectrum typically shows coupling to adjacent aromatic protons. huji.ac.il This provides unequivocal evidence for the presence and position of the fluorine substituent on the benzene ring. For organofluorine compounds, the chemical shift range is very wide, which minimizes signal overlap and simplifies spectral interpretation. wikipedia.orghuji.ac.il
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the compound's elemental formula (C₁₀H₉BrFNO). A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. acs.org This results in the appearance of two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), providing clear evidence for the presence of a single bromine atom in the molecule. semanticscholar.orgnih.gov
Patent Landscape and Intellectual Property Analysis in Chemical Research
Review of Patented Synthetic Routes and Intermediate Claims
The synthesis of 3-Bromo-N-cyclopropyl-2-fluorobenzamide is primarily achieved through the amidation of 3-bromo-2-fluorobenzoic acid or its activated derivatives with cyclopropylamine (B47189). While specific patents detailing this exact transformation are not prominently disclosed in public databases, the general methodology is well-established in the broader patent literature for analogous benzamides.
A plausible and commonly patented synthetic strategy involves a two-step process. The first step is the activation of the carboxylic acid group of 3-bromo-2-fluorobenzoic acid. This is typically achieved by converting it into a more reactive species such as an acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. The resulting 3-bromo-2-fluorobenzoyl chloride is a key intermediate.
The second step is the reaction of this activated intermediate with cyclopropylamine. This nucleophilic acyl substitution reaction forms the desired amide bond, yielding this compound. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Several patents protect the synthesis of key precursors. For instance, methods for the preparation of fluorinated and brominated benzoic acids are subjects of various patents, highlighting the industrial importance of these starting materials. Similarly, the synthesis of cyclopropylamine is covered by multiple patents, which describe various routes to this valuable amine, often in the context of its use in the agrochemical and pharmaceutical industries.
Patents also claim intermediates that are structurally similar or could be precursors to the title compound. For example, a Chinese patent discloses the preparation of 2-fluoro-3-bromo-benzylamine from 3-bromo-2-fluorobenzamide, indicating that the core 3-bromo-2-fluorobenzoyl structure is a valuable building block for further chemical transformations. google.com
Table 1: Key Intermediates and Their Patented Synthetic Relevance
| Intermediate | Role in Synthesis | Relevant Patent Insights |
| 3-Bromo-2-fluorobenzoic acid | Starting material | Mentioned as a commercially available reagent in patent literature, suggesting its established synthesis. |
| 3-Bromo-2-fluorobenzoyl chloride | Activated intermediate | Standard intermediate for amide bond formation; synthesis is a common step in patented processes for related benzamides. |
| Cyclopropylamine | Key reagent | Numerous patents cover its synthesis, emphasizing its importance in producing biologically active molecules. google.comgoogle.comgoogleapis.com |
| 3-Bromo-2-fluorobenzamide | Related intermediate | Patented as a precursor to other functionalized molecules like 2-fluoro-3-bromo-benzylamine. google.com |
Analysis of Patent Claims Related to Structural Variants and Applications
The patent landscape for compounds structurally related to this compound indicates a strong interest in their potential biological activities. The core structure is often a scaffold that is systematically modified to explore structure-activity relationships and to develop compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Patent claims for structural variants often focus on:
Substitution on the phenyl ring: Patents cover variations in the position and nature of halogen substituents, as well as the introduction of other functional groups to modulate the electronic and steric properties of the molecule.
Modification of the N-alkyl group: While the cyclopropyl (B3062369) group is of particular interest, patents also claim derivatives with other cycloalkyl, alkyl, and more complex substituents in place of the cyclopropyl moiety.
Introduction of additional functional groups: Patents describe the incorporation of further chemical moieties to the core benzamide (B126) structure to target specific biological receptors or to enhance properties such as solubility or metabolic stability.
The claimed applications for these N-cyclopropyl benzamide derivatives and their structural analogs are diverse, spanning both the pharmaceutical and agrochemical sectors. In the pharmaceutical arena, these compounds are investigated for a range of therapeutic uses. For example, patents disclose the use of cyclopropyl aryl amide derivatives as nicotinic acetylcholine (B1216132) receptor ligands, which are of interest for treating neurological disorders. nus.edu.sg Other benzamide derivatives have been patented for their potential to enhance gastrointestinal tract motility. google.com The inclusion of fluorobenzamide moieties in more complex molecules is also seen in patents for potential imaging agents.
In the agrochemical field, the N-cyclopropylamide moiety is a well-known feature in a number of commercial pesticides. Patents for related structures often claim insecticidal or herbicidal activity, suggesting that this compound could be an intermediate or a scaffold for the development of new crop protection agents.
Table 2: Patented Structural Variants and Their Claimed Applications
| Structural Variant Class | Example Modification | Claimed Application Area |
| Halogenated Benzamides | Variations in fluorine and bromine substitution patterns | Agrochemicals, Pharmaceuticals |
| N-Substituted Benzamides | Replacement of cyclopropyl with other alkyl or aryl groups | Pharmaceuticals (e.g., receptor ligands) |
| Fused-ring Benzamides | Incorporation of the benzamide into a larger heterocyclic system | Pharmaceuticals (e.g., enzyme inhibitors) |
| Labeled Benzamides | Incorporation of isotopes for imaging | Medical diagnostics |
Implications for Future Research and Development
The patent landscape for this compound and its analogs points to several promising directions for future research and development. The consistent interest in this chemical space from both pharmaceutical and agrochemical companies underscores its perceived value.
Future research is likely to focus on the following areas:
Exploration of new therapeutic targets: The existing patents provide a foundation for synthesizing libraries of related compounds to screen against a wider range of biological targets. The structural motifs present in this compound could be advantageous for binding to specific enzymes or receptors.
Development of more efficient and greener synthetic routes: While the fundamental synthesis is established, there is always an industrial imperative to develop more cost-effective, scalable, and environmentally friendly manufacturing processes. Future patents may claim novel catalysts or reaction conditions that improve yield and reduce waste.
Investigation of structure-activity relationships (SAR): A deeper understanding of how subtle structural modifications impact biological activity will be crucial for designing next-generation compounds with superior properties. This will likely involve computational modeling in conjunction with empirical synthesis and testing.
Formulation and delivery: For promising lead compounds, research into novel formulations to improve bioavailability, stability, and targeted delivery will be a key area for securing intellectual property.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-N-cyclopropyl-2-fluorobenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 3-bromo-2-fluorobenzoic acid derivatives with cyclopropylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI in anhydrous DMF or dichloromethane (DCM) to form the reactive intermediate .
- Amidation : React the activated intermediate with cyclopropylamine under nitrogen at 0–25°C for 12–24 hours. Monitor progress via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield and purity. Optimize solvent ratios to minimize side products (e.g., di-cyclopropylamide) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) detects impurities >0.1% .
- Structural Confirmation :
Advanced Research Questions
Q. What strategies address contradictory data in the reactivity of the bromine substituent during cross-coupling reactions?
Methodological Answer: Contradictions in Suzuki-Miyaura coupling yields may arise from steric hindrance (due to the ortho-fluorine and cyclopropyl groups) or competing side reactions. To resolve this:
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts with varying ligands (e.g., XPhos, SPhos) .
- Base Optimization : Use KCO, CsCO, or NaOtBu in THF/toluene mixtures to stabilize intermediates .
- Temperature Control : Perform reactions at 80–110°C under microwave irradiation to enhance efficiency .
Q. How does the cyclopropyl group influence the compound’s electronic properties and interaction with biological targets?
Methodological Answer:
- Electronic Effects : The cyclopropyl group’s sp-hybridized carbons introduce angle strain, increasing electron density at the amide nitrogen. This enhances hydrogen-bonding potential with target proteins .
- Biological Interactions : Docking studies (using software like AutoDock Vina) predict stronger binding to enzymes (e.g., kinases) compared to linear alkyl substituents. Validate via SPR or ITC assays .
Q. What computational methods predict the compound’s physicochemical properties and target interactions?
Methodological Answer:
- Physicochemical Properties : Use ACD/Labs Percepta to calculate logP (~2.8), solubility (≤0.1 mg/mL in water), and pKa (~10.5 for the amide proton) .
- Docking Studies : Generate 3D conformers (via RDKit), dock into protein active sites (e.g., PARP-1), and analyze binding energy (ΔG ≤ −8 kcal/mol suggests high affinity) .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Derivative Synthesis : Replace bromine with Cl/I, modify the cyclopropyl group to cyclobutyl, or introduce electron-withdrawing groups (e.g., CF) at the para position .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and compare IC values. Correlate substituent electronegativity with activity trends .
- Data Analysis : Use multivariate regression (e.g., CoMFA) to link structural descriptors (Hammett σ, molar refractivity) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
